Product packaging for 1-Benzofuran-2,3-diol(Cat. No.:CAS No. 163463-62-5)

1-Benzofuran-2,3-diol

Cat. No.: B067047
CAS No.: 163463-62-5
M. Wt: 150.13 g/mol
InChI Key: DNDWXJDUTDZBNV-UHFFFAOYSA-N
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Description

1-Benzofuran-2,3-diol, registered under CAS number 163463-62-5, is a synthetic organic compound with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol . This benzofuran derivative is characterized as a 2,3-benzofurandiol and serves as a key scaffold in medicinal chemistry research . Its core research value lies in its documented antibacterial properties, particularly demonstrating activity against Gram-positive bacteria, making it a compound of interest in the development of novel anti-infective agents . The compound's structure features a benzofuran core, a heterocyclic system consisting of fused benzene and furan rings, which is a common structural motif in various biologically active molecules and natural products . Key physicochemical properties include a calculated density of 1.455 g/cm³ and a topological polar surface area of 53.6 Ų . With a molecular framework that complies with Lipinski's rule of five, this dihydroxybenzofuran presents favorable characteristics for drug discovery applications . Researchers utilize this compound as a building block for the synthesis of more complex structures and to study structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3 B067047 1-Benzofuran-2,3-diol CAS No. 163463-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163463-62-5

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

1-benzofuran-2,3-diol

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,9-10H

InChI Key

DNDWXJDUTDZBNV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(O2)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)O)O

Synonyms

2,3-Benzofurandiol

Origin of Product

United States

Synthetic Methodologies for 1 Benzofuran 2,3 Diol and Its Analogues

Direct Synthesis Approaches to the 1-Benzofuran-2,3-diol Core

Direct synthesis methods aim to construct the benzofuran (B130515) ring with the hydroxyl groups, or their precursors, already incorporated into the cyclization strategy. These approaches often involve the formation of the crucial C-O and C-C bonds of the heterocyclic ring from acyclic precursors.

Cyclization and Cycloisomerization Strategies for Benzofuran Formation

Cyclization and cycloisomerization reactions represent fundamental strategies for assembling the benzofuran core. These methods typically involve the intramolecular reaction of a suitably substituted phenol (B47542) derivative. For instance, a palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols can yield 2-methylene-2,3-dihydrobenzofuran-3-ols. abap.co.in While this provides a dihydrobenzofuran-3-ol, subsequent modification would be necessary to introduce the second hydroxyl group at the C2 position.

Other classical approaches, such as the Perkin rearrangement and McMurry reaction, have also been historically employed for benzofuran synthesis, starting from precursors like coumarins or ketoesters derived from o-hydroxyacetophenones. jocpr.com These routes build the fundamental ring system which can then potentially be functionalized.

Transition Metal-Catalyzed Coupling Reactions for Ring Closure (e.g., Palladium, Platinum, Copper)

Transition metal catalysis has become a cornerstone of modern synthetic chemistry, offering efficient and selective pathways to complex heterocyclic structures like benzofurans. rsc.org Palladium and copper are the most extensively used metals for this purpose.

Palladium-catalyzed reactions are particularly versatile. The Sonogashira coupling of o-halophenols or o-iodoanisoles with terminal alkynes, followed by an intramolecular cyclization, is a powerful method for creating 2,3-disubstituted benzofurans. rsc.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. rsc.org Heck-type oxyarylation pathways have also been developed for the direct arylation and ring closure to form benzofuran rings.

Copper-catalyzed methods provide a complementary approach. A notable example is the aerobic oxidative cyclization of phenols and alkynes, which can be performed in a one-pot procedure using a copper catalyst and molecular oxygen as the oxidant. oregonstate.edu This method involves a sequential nucleophilic addition of the phenol to the alkyne, followed by the oxidative ring closure.

Table 1: Comparison of Transition Metal-Catalyzed Benzofuran Synthesis Methods
Catalyst SystemReaction TypeStarting MaterialsKey FeaturesReference
PdCl₂(PPh₃)₂ / CuISonogashira Coupling / Cyclizationo-Iodoanisoles, Terminal AlkynesMild conditions, high yields for aryl/vinylic alkynes. rsc.org
Copper Catalyst / O₂Aerobic Oxidative CyclizationPhenols, AlkynesOne-pot procedure, regioselective. oregonstate.edu
Palladium Acetate (Pd(OAc)₂)Heck-Type OxyarylationBenzofuran, Hydroxy Aryl IodidesDirect arylation and ring closure, mild conditions.
Pd₂(dba)₃ / LigandIntramolecular C-O Bond FormationAryl o-Bromobenzyl KetonesProvides a straightforward route to 2-arylbenzofurans.

Oxidative Cyclization Pathways

Oxidative cyclization involves the formation of the benzofuran ring where the key bond-forming step is facilitated by an oxidant. These methods can proceed without the need for a pre-functionalized starting material like a halide. An example includes the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which uses reagents like (diacetoxyiodo)benzene (B116549) to yield 2-arylbenzofurans. oregonstate.edu Similarly, palladium catalysts can be used in an oxidative capacity, such as in the regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols, which uses benzoquinone as the oxidant. oregonstate.edu

Synthesis via Functional Group Interconversion on Benzofuran Skeletons

This second major strategy involves the synthesis of a stable benzofuran core, followed by the introduction of the hydroxyl groups at the C2 and C3 positions. This approach can offer greater control and flexibility, as the robust benzofuran ring is already in place before the more delicate diol functionality is installed.

Targeted Hydroxylation at C2 and C3 Positions

The direct dihydroxylation of the electron-rich 2,3-double bond of a benzofuran molecule is a conceptually straightforward route to this compound. This transformation can be achieved through epoxidation followed by subsequent hydrolysis of the epoxide ring. Biomimetic oxidation studies using hydrogen peroxide and Mn(III) porphyrin catalysts, which model cytochrome P450 enzymes, have shown that the key initial step is the formation of a reactive epoxide at the 2,3-position.

However, these epoxide intermediates are often unstable and can undergo various rearrangements. Depending on the reaction conditions and the substitution pattern of the benzofuran, the epoxide can rearrange to form benzofuranones or undergo ring-opening to yield other products. Therefore, careful control of the reaction and work-up conditions is critical to favor the formation and isolation of the desired diol.

Reduction of Benzofuran-2,3-dione (B1329812) Intermediates

A highly effective and controllable method for synthesizing this compound is through the reduction of a benzofuran-2,3-dione intermediate. This α-diketone precursor serves as the direct oxidized analogue of the target diol.

The synthesis of the benzofuran-2,3-dione precursor can be accomplished through various methods, including the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which provides a regioselective route to highly substituted benzofuranones that can be further oxidized. oregonstate.edu

Once the benzofuran-2,3-dione is obtained, the final step is the reduction of the two ketone functionalities. This can be achieved using standard metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to alcohols and is suitable for this transformation. umass.eduwikipedia.org The reaction involves the nucleophilic addition of a hydride ion to each of the carbonyl carbons, followed by a protonation step (workup) to yield the final this compound. This two-step sequence—synthesis of the dione (B5365651) followed by its reduction—represents a reliable and powerful pathway to the target compound.

Table 2: Summary of Functional Group Interconversion Methods
MethodPrecursorKey ReagentsProductKey ConsiderationsReference
HydroxylationBenzofuran1. Epoxidizing Agent (e.g., m-CPBA, H₂O₂) 2. H₂O/H⁺This compoundEpoxide intermediate can be unstable and prone to rearrangement.
ReductionBenzofuran-2,3-dioneMetal Hydride (e.g., NaBH₄)This compoundReliable and high-yielding; requires prior synthesis of the dione precursor. umass.edu

Derivatization from Related Dihydrobenzofuran Scaffolds

The construction of the this compound core can be efficiently achieved through the chemical transformation of 2,3-dihydrobenzofuran (B1216630) scaffolds. These precursors are themselves core components in a multitude of biologically active compounds and can be synthesized via various established protocols. nih.gov The primary transformation required to convert a dihydrobenzofuran to a this compound is the introduction of hydroxyl groups at the 2 and 3 positions, typically through an oxidation reaction.

One plausible pathway involves the oxidation of the furan (B31954) ring within the dihydrobenzofuran structure. This can be conceptualized through biomimetic oxidation studies on related benzofuran compounds. For instance, the oxidation of substituted benzofurans can lead to the formation of reactive epoxides at the 2,3-position. mdpi.com These epoxides are key intermediates that can subsequently undergo ring-opening to yield the desired diol. This transformation can be catalyzed by various agents, including metalloporphyrins with hydrogen peroxide. mdpi.com

Another approach involves the oxidation of specific dihydrobenzofuran precursors. For example, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to produce 2,3-dihydro-2-(4-hydroxyphenyl)benzo[b]furan. rsc.org While this product is not the target diol, it demonstrates that oxidation of a related scaffold can introduce functionality on the dihydrobenzofuran ring. Further oxidation of such a hydroxylated dihydrobenzofuran could potentially yield the diol.

Microbial oxidation presents another avenue for this transformation. Certain bacteria and fungi have demonstrated the ability to oxidize dibenzofuran (B1670420) to 2,3-dihydroxy-2,3-dihydrodibenzofuran. nih.gov This biological transformation highlights the potential for enzymatic systems to carry out the specific dihydroxylation of the aromatic heterocyclic system, which could be adapted for the synthesis of this compound from a suitable dihydrobenzofuran precursor.

The table below summarizes potential precursor dihydrobenzofuran scaffolds and the conceptual oxidative transformations required to yield this compound or its analogues.

Precursor ScaffoldConceptual Oxidative TransformationPotential Reagents/MethodsResulting Structure
2,3-DihydrobenzofuranDirect DihydroxylationOsmium tetroxide, Potassium permanganate, Microbial oxidationThis compound
2-Aryl-2,3-dihydrobenzofuranEpoxidation followed by Hydrolysism-CPBA, Hydrogen peroxide with catalyst, followed by acid/base hydrolysis2-Aryl-1-benzofuran-2,3-diol
3-Hydroxy-2,3-dihydrobenzofuranOxidation at C2Selective oxidizing agentsThis compound

This table presents conceptual pathways based on established chemical principles.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. While specific green synthetic routes for this exact compound are not extensively detailed in the literature, general green strategies for the synthesis of benzofuran and dihydrobenzofuran derivatives can be applied. nih.govmdpi.com

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. A greener approach would involve the use of more benign alternatives such as water, ethanol, or deep eutectic solvents (DES). nih.gov For instance, a one-pot synthesis of benzofuran derivatives has been reported using a deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.gov

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. Palladium on carbon (Pd/C) has been used as a recyclable catalyst for the synthesis of benzofuran derivatives. chemistryviews.org For the oxidation of dihydrobenzofuran precursors, biocatalysts or catalysts based on abundant and non-toxic metals are preferable.

Energy Efficiency: Employing energy-efficient synthetic methods can significantly reduce the environmental impact. Microwave-assisted synthesis has been shown to be an expeditious method for preparing benzofuran derivatives, often leading to shorter reaction times and higher yields. researchgate.net Visible-light-mediated synthesis is another sustainable approach that has been used for the preparation of functionalized 2,3-dihydrobenzofurans. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve atom economy by reducing the need for intermediate purification steps. nih.gov

The table below outlines how green chemistry principles can be integrated into the synthetic methodologies for this compound.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Use of Renewable Feedstocks Starting from bio-derived phenols or other precursors from biomass. mdpi.comReduced reliance on fossil fuels, potential for biodegradability.
Catalytic Reagents Employing reusable solid catalysts like Pd/C or biocatalysts. chemistryviews.orgReduced waste, avoidance of stoichiometric toxic reagents.
Benign Solvents Utilizing water, ethanol, or deep eutectic solvents. nih.govReduced solvent toxicity and flammability, easier work-up.
Energy Efficiency Implementing microwave irradiation or visible-light photoredox catalysis. mdpi.comresearchgate.netFaster reactions, lower energy consumption.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical synthesis.

Reaction Mechanisms and Reactivity Studies of 1 Benzofuran 2,3 Diol

Mechanistic Pathways of Formation

The synthesis of the benzofuran (B130515) core, and specifically the 1-Benzofuran-2,3-diol, can be achieved through various sophisticated chemical transformations. These pathways often involve the strategic formation of the crucial O–C2 or C2–C3 bonds in a ring-closing step. rsc.org

Intramolecular cyclization represents a cornerstone in the synthesis of benzofuran derivatives. These methods typically involve preparing a functionalized phenolic precursor that undergoes a ring-closing reaction to form the furan (B31954) ring. A prominent strategy is the palladium- and copper-cocatalyzed Sonogashira coupling of terminal alkynes with o-iodophenols, which, upon subsequent intramolecular cyclization, yields the benzofuran scaffold. rsc.orgnih.gov The mechanism involves the formation of a 2-alkynylphenol intermediate, which then undergoes cyclization via nucleophilic attack of the phenolic oxygen onto the alkyne, often promoted by the catalyst system.

Acid-catalyzed cyclization of compounds containing a carbonyl group is another significant pathway. rsc.org For instance, α-aryloxyketones can undergo intramolecular electrophilic substitution onto the activated phenol (B47542) ring to forge the benzofuran system. Lewis acids, such as iron chloride, and Brønsted acids are also employed to promote these ring-closing reactions from appropriately substituted precursors. nih.gov

The choice of catalyst and reaction conditions is crucial for directing the cyclization and achieving high yields. A summary of various catalytic systems is presented below.

Catalyst SystemPrecursorsReaction TypeReference
Pd(PPh₃)₂Cl₂ / CuIo-Iodophenols, Terminal AlkynesSonogashira Coupling / Cyclization rsc.orgnih.gov
Lewis Acids (e.g., FeCl₃)Alkynyl BenzenesElectrophilic Cyclization nih.gov
Brønsted Acids (e.g., Acetic Acid)BenzoquinonesCyclization / Lactonization nih.gov
Ruthenium Catalystsm-Hydroxybenzoic Acids, AlkynesC–H Alkenylation / Annulation
Gold/Silver Catalystso-AlkynylphenolsHydroalkoxylation / Cyclization rsc.org

This table provides an overview of various catalytic systems used in the intramolecular cyclization for benzofuran synthesis.

Cascade and tandem reactions offer an elegant and efficient approach to complex molecules like this compound from simpler starting materials in a single pot. These processes involve multiple, mechanistically distinct reaction steps that occur sequentially without the isolation of intermediates.

One such approach is the gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl substrates, which constructs the benzofuran ring through a series of coordinated steps. rsc.org Another example involves a DMAP-mediated tandem cyclization using ortho-hydroxy α-aminosulfones as substrates, which provides a stable platform for synthesizing 3-aminobenzofuran derivatives. mdpi.com

Radical-based methods have also been developed. A notable example is a cascade radical cyclization initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This process triggers a radical cyclization followed by an intermolecular radical-radical coupling, enabling the construction of complex benzofurylethylamine derivatives under mild conditions. nih.gov Similarly, photoinduced cascade reactions of 2-allylphenol (B1664045) derivatives can produce 2,3-dihydrobenzofurans through a proposed tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN) process. nih.gov

A particularly relevant transformation is the Nef reaction of 4-(2-nitroethyl)benzene-1,3-diol, which, instead of yielding the expected aldehyde, produces benzofuran-6-ol directly in a one-pot reaction. rsc.org This suggests an in-situ intramolecular cyclocondensation occurs under the Nef reaction conditions, highlighting a tandem pathway to a hydroxylated benzofuran core. rsc.org

Chemical Reactivity of the this compound Moiety

The chemical behavior of this compound is dictated by the interplay between the aromatic benzene (B151609) ring, the electron-rich furan ring, and the two reactive hydroxyl groups.

The furan ring in benzofurans, particularly when substituted with electron-donating hydroxyl groups as in this compound, is susceptible to cleavage and rearrangement reactions. The endocyclic C2–O bond can be cleaved under various conditions. Facile, acid-catalyzed cascade processes have been developed that incorporate a benzofuran-ring-opening step via C2-O bond scission without the need for transition metals. researchgate.net This reactivity allows for the transformation of the benzofuran scaffold into other complex structures, such as fully substituted cyclopentenones. researchgate.net

Transition metal catalysis, especially with nickel and copper, has also been extensively explored for the selective cleavage of the C–O bond in benzofurans, providing versatile routes to functionalized phenol derivatives. researchgate.net Furthermore, photooxygenation of substituted benzofurans, such as 2,3-dimethylbenzofuran, can lead to the formation of an unstable dioxetane intermediate, which subsequently rearranges to products like 2-acetoxy acetophenone, indicating a pathway for oxidative cleavage of the C2=C3 double bond. researchgate.net Organocatalytic asymmetric nih.govresearchgate.net-sigmatropic rearrangements involving C–O bond cleavage have also been reported, enabling the synthesis of chiral benzofuran derivatives. nih.gov

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) on the benzofuran ring system is a common transformation. researchgate.net While the furan ring is generally more electron-rich and reactive towards electrophiles than the benzene ring stackexchange.com, substitution on the benzene portion is feasible and is governed by the directing effects of the fused furan ring and any existing substituents. The benzofuran moiety as a whole is activating. Substituents already present on the benzene ring will exert their own directing influence; for example, an electron-donating group like a hydroxyl or methoxy (B1213986) group at C-5 would strongly direct incoming electrophiles to the C-4 and C-6 positions (ortho and para). The general mechanism proceeds through the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. byjus.commsu.edu

Reaction TypeReagentsExpected Product OrientationReference
HalogenationBr₂, FeBr₃Substitution at activated positions (ortho/para to existing activating groups) researchgate.netbyjus.com
NitrationHNO₃, H₂SO₄Substitution at activated positions byjus.com
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution at activated positions msu.edu
SulfonationFuming H₂SO₄Substitution at activated positions byjus.com

This table summarizes common electrophilic aromatic substitution reactions and their expected regioselectivity on the benzene ring of a substituted this compound.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally unfavorable. This reaction requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com These activating groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. youtube.com In the absence of such activating groups, the electron-rich benzene ring is not susceptible to attack by nucleophiles. An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under forcing conditions with very strong bases like sodium amide (NaNH₂), but this is less common and requires specific precursors. chemistrysteps.comyoutube.com

The two hydroxyl groups at the C-2 and C-3 positions are key functional handles that can undergo a variety of reactions typical of alcohols and phenols.

Oxidation: The diol moiety is susceptible to oxidation. The oxidation of related 1-(2-hydroxyphenyl)ethanes with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield benzofuran derivatives. rsc.org Fungal and bacterial oxidation of dibenzofuran (B1670420) has been shown to produce 2,3-dihydroxydibenzofuran, indicating that the diol can be a metabolic product. researchgate.net Further oxidation of the diol could potentially lead to ring-opened products or the formation of ortho-quinone type structures, depending on the oxidant and reaction conditions.

Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis. This typically involves deprotonation with a base (e.g., potassium hydroxide) followed by reaction with an alkyl halide (e.g., epichlorohydrin (B41342) or a bromomethyl derivative). nih.govmdpi.com Depending on the stoichiometry of the reagents, both mono- and di-ether products can be formed. The synthesis of various ether derivatives of benzofurans has been widely reported. mdpi.com

Esterification: Similarly, ester derivatives can be readily prepared. The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.com This is an equilibrium process that can be driven to completion by removing water or using an excess of the alcohol (or in this case, the carboxylic acid). masterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) provides a high-yielding, non-reversible route to the corresponding mono- or di-esters. The conversion of benzofuran esters into other functional groups, such as amides, has also been documented. fao.orgsemanticscholar.org

Stereochemical Aspects and Chiral Transformations of this compound

The three-dimensional structure of this compound is defined by the relative and absolute configurations of the hydroxyl groups at the C2 and C3 positions. This leads to the existence of both cis and trans diastereomers, each of which can exist as a pair of enantiomers ((2R,3R) and (2S,3S) for the trans isomer; (2R,3S) and (2S,3R) for the cis isomer). The stereochemical outcome of synthetic methods is a primary consideration in accessing specific, enantiomerically pure forms of this and related diols.

Enzymatic Oxidation for Stereoselective Diol Synthesis

One notable approach to achieving stereoselectivity in the formation of a 2,3-diol on the benzofuran scaffold involves enzymatic catalysis. Research has demonstrated that the oxidation of 3-alkylbenzo[b]furans mediated by chloroperoxidase from the fungus Caldariomyces fumago predominantly yields the corresponding trans-2,3-diols. researchgate.net This biocatalytic method highlights a pathway to diastereomerically controlled synthesis, favoring the formation of the trans isomer over the cis isomer.

The table below summarizes the products obtained from the chloroperoxidase-catalyzed oxidation of a 3-alkylbenzo[b]furan, illustrating the stereoselectivity of the reaction.

SubstrateMajor Product(s)Stereochemistry
3-Alkylbenzo[b]furantrans-3-Alkyl-1-benzofuran-2,3-dioltrans
Other minor oxidation products-

This table illustrates the diastereoselective outcome of the enzymatic oxidation of 3-alkylated benzofurans.

Chiral Resolution and Transformations

While direct methods for the chiral resolution of the parent this compound are not extensively documented, techniques applied to analogous 2,3-dihydrobenzofuran-3-ols provide insight into potential strategies. researchgate.net Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org Common methods include the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. wikipedia.org

For chiral transformations, the diol functionality of this compound offers a versatile platform for further synthetic modifications. The hydroxyl groups can be derivatized or can direct subsequent reactions, allowing for the introduction of new functionalities with controlled stereochemistry. The development of enantioselective transformations of such diols is an active area of research, aiming to produce complex chiral molecules with potential applications in medicinal chemistry and materials science.

The stereochemical integrity of the C2 and C3 centers is a key consideration in any subsequent chemical transformation. Reactions that proceed with either retention or inversion of configuration at these centers can be used to access a wider range of stereochemically defined benzofuran derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For 1-benzofuran-2,3-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to provide a complete picture of its atomic connectivity and chemical environment.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, on the other hand, provides direct insight into the carbon skeleton of the molecule. For 1-benzofuran-2,3-dione, the most characteristic signals would be those of the two carbonyl carbons (C2 and C3). These are expected to appear in the downfield region of the spectrum, typically between 160 and 200 ppm. The aromatic carbons would also give rise to a series of signals in the range of 110-160 ppm. A predicted ¹³C NMR spectrum for a related dihydrobenzofuran derivative provides some context for the expected chemical shifts np-mrd.org.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Benzofuran (B130515) Scaffold

AtomPredicted Chemical Shift (ppm)
C2160-180
C3180-200
C3a115-125
C4120-130
C5125-135
C6120-130
C7110-120
C7a150-160

Note: These are approximate ranges based on general knowledge of benzofuran chemistry and not specific experimental data for 1-benzofuran-2,3-dione.

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In the case of 1-benzofuran-2,3-dione, COSY would be instrumental in assigning the aromatic protons by showing the correlations between neighboring protons on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the carbons to which they are directly attached. This would allow for the definitive assignment of the carbon signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC would be crucial for assigning the quaternary carbons, including the carbonyl carbons (C2 and C3) and the bridgehead carbons (C3a and C7a), by observing their long-range correlations with the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like 1-benzofuran-2,3-dione, NOESY could help to confirm the assignments of adjacent protons on the aromatic ring.

While specific 2D NMR data for 1-benzofuran-2,3-dione is not available in the provided search results, the application of these techniques is a standard procedure in the structural elucidation of novel organic compounds matrix-fine-chemicals.com.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For 1-benzofuran-2,3-dione (C₈H₄O₃), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS is a standard technique used in the characterization of newly synthesized benzofuran derivatives to confirm their elemental composition mdpi.com.

Fragmentation Pathway Analysis

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. In the mass spectrum of 1-benzofuran-2,3-dione, the molecular ion peak (M⁺) would be expected. Subsequent fragmentation would likely involve the loss of neutral molecules such as carbon monoxide (CO) from the dione (B5365651) functionality. The fragmentation of the benzofuran ring itself can also occur. Studies on the fragmentation of other benzofuran derivatives show that cleavages of the furan (B31954) ring are common pathways nih.govresearchgate.net. The analysis of the fragmentation of protonated benzofuran neolignans, for example, reveals characteristic losses of small molecules that are indicative of specific structural features nih.gov.

Table 2: Potential Fragment Ions in the Mass Spectrum of 1-Benzofuran-2,3-dione

FragmentProposed Structure
[M-CO]⁺Ion resulting from the loss of one carbon monoxide molecule.
[M-2CO]⁺Ion resulting from the loss of two carbon monoxide molecules.
Benzofuran-related fragmentsFragments arising from the cleavage of the benzofuran ring system.

Note: This table is based on general principles of mass spectrometry and not on specific experimental data for 1-benzofuran-2,3-dione.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-benzofuran-2,3-dione is expected to be characterized by strong absorption bands corresponding to the carbonyl groups. The presence of two carbonyl groups in conjugation with the aromatic system would influence the position of these bands. Typically, α,β-unsaturated ketones and cyclic ketones show C=O stretching vibrations in the region of 1650-1750 cm⁻¹. The spectrum would also exhibit bands corresponding to the C=C stretching of the aromatic ring and the C-O stretching of the furan ether linkage. The NIST WebBook provides IR spectral data for the related compound benzofuran, which shows characteristic aromatic C-H and C=C stretching bands nist.gov.

Table 3: Expected Characteristic IR Absorption Bands for 1-Benzofuran-2,3-dione

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Diketone)1700 - 1750 (likely two distinct bands)
C=C (Aromatic)1450 - 1600
C-O (Ether)1000 - 1300
C-H (Aromatic)3000 - 3100

Note: These are general ranges and the exact positions of the absorption bands would depend on the specific molecular environment.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism (CD) Spectroscopy)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, serves as a powerful, non-invasive technique for determining the absolute configuration of chiral molecules such as the stereoisomers of 1-benzofuran-2,3-diol. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule, which provides crucial information about its three-dimensional structure. The resulting CD spectrum, a plot of this differential absorption (Δε) versus wavelength, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For derivatives of 2,3-dihydro-1-benzofuran, the parent ring system of this compound, the absolute configuration is often correlated with the signs of the Cotton effects observed in their Electronic Circular Dichroism (ECD) spectra. The conformation of the dihydrofuran ring, which can adopt a P (positive helicity) or M (negative helicity) screw sense, dictates the sign of the observed Cotton effects at specific electronic transitions of the chromophore.

Detailed Research Findings:

Research on a variety of natural and synthetic compounds incorporating the 2,3-dihydrobenzofuran (B1216630) skeleton has led to the establishment of empirical helicity rules. For many 2,3-disubstituted-2,3-dihydrobenzofurans, a correlation has been observed between the helicity of the five-membered heterocyclic ring and the sign of the Cotton effect associated with the ¹Lb electronic transition of the benzene chromophore, typically observed in the 270-300 nm region. researchgate.net A positive Cotton effect in this region is often indicative of an M-helicity of the dihydrofuran ring, while a negative Cotton effect suggests a P-helicity. nih.gov

For instance, in the case of various dihydrobenzofuran neolignans, a positive Cotton effect around 290 nm has been consistently used to assign the (7S, 8R) absolute configuration for 7,8-trans isomers. researchgate.net Conversely, a negative Cotton effect at a similar wavelength for a trans-isomer would indicate a (7R, 8S) configuration. researchgate.net The electronic transitions at shorter wavelengths, such as the ¹La band (around 220-240 nm), also exhibit Cotton effects that are diagnostic for the absolute configuration. researchgate.net

It is crucial to note that the substitution pattern on both the aromatic ring and the dihydrofuran ring can significantly influence the chiroptical properties, sometimes leading to an inversion of the helicity rule. nih.gov Therefore, the application of these empirical rules should be done with caution, and ideally, supported by quantum chemical calculations of the ECD spectra. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can provide a more reliable assignment of the absolute configuration by comparing the calculated spectrum of a specific enantiomer with the experimentally measured one.

Absolute Configuration (trans)Dihydrofuran Ring HelicityWavelength Range (nm)Sign of Cotton Effect
(2R, 3R)P-helicity~270-300Negative
(2R, 3R)P-helicity~220-240Positive
(2S, 3S)M-helicity~270-300Positive
(2S, 3S)M-helicity~220-240Negative

Theoretical and Computational Investigations of 1 Benzofuran 2,3 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like benzofuran (B130515) derivatives. physchemres.orgpku.edu.cn Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G++(d,p) to model the molecule's electronic system. researchgate.netjetir.orgresearchgate.net

Optimized Geometry and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For benzofuran systems, DFT calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

In studies of related compounds like 1-benzofuran-2-carboxylic acid, the calculated geometric parameters from DFT methods show good agreement with experimental values obtained from X-ray diffraction analysis. researchgate.net For instance, the planarity of the benzofuran ring system is a key structural feature that is well-reproduced by these calculations. researchgate.net Analysis of 2-phenylbenzofuran (B156813) has shown that the dihedral angle between the benzofuran and phenyl rings is nearly zero, indicating a pseudo-planar geometry. physchemres.org This planarity has significant implications for the molecule's electronic properties and potential for π-π stacking interactions in a solid state. researchgate.net

Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) for a Benzofuran Derivative (1-benzofuran-2-carboxylic acid)
BondCalculated (DFT/B3LYP)Experimental (XRD)
C7-O121.3751.370
C7-C81.3851.381
C8-C131.4421.437

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. imist.ma

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. imist.ma A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity. jetir.orgjetir.org For many benzofuran derivatives, the HOMO is typically localized over the fused benzene (B151609) ring, while the LUMO is distributed across the furan (B31954) ring and any substituents. This distribution dictates how the molecule interacts with other chemical species. semanticscholar.org In a study on 1-benzofuran-2-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.367 eV and -1.632 eV, respectively, resulting in an energy gap of 4.735 eV. researchgate.net

Table 2: FMO Analysis for a Representative Benzofuran Derivative
ParameterEnergy (eV)
E(HOMO)-6.367
E(LUMO)-1.632
Energy Gap (ΔE)4.735

Prediction of Vibrational and Electronic Spectra

DFT calculations are widely used to predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. nih.gov For 7-methoxy-benzofuran-2-carboxylic acid, a good correlation was found between the observed and calculated vibrational wavenumbers. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, one can simulate the UV-Vis spectrum and identify the nature of these transitions, often characterized as π → π* or n → π* transitions. dntb.gov.ua

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, DFT allows for the calculation of various quantum chemical descriptors that quantify the global and local reactivity of a molecule. dergipark.org.tr

Analysis of Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity Index)

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scribd.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. scielo.org.mx

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors (eV) for a Representative Benzofuran Derivative
DescriptorValue (eV)
Ionization Potential (I)6.367
Electron Affinity (A)1.632
Electronegativity (χ)3.999
Chemical Hardness (η)2.367
Electrophilicity Index (ω)3.374

Investigation of Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. The Fukui function, ƒ(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. scielo.org.mx

By calculating condensed Fukui functions for each atom, one can predict the most likely sites for:

Nucleophilic attack (ƒ+): Where an electron is added. The site with the highest ƒ+ value is the most susceptible to attack by a nucleophile.

Electrophilic attack (ƒ−): Where an electron is removed. The site with the highest ƒ− value is the most susceptible to attack by an electrophile. semanticscholar.org

For benzofused heterocyclic systems, Fukui function analysis has successfully predicted the regioselectivity of electrophilic substitution reactions, often identifying the C2 position of the furan ring as a primary site for electrophilic attack. semanticscholar.org This theoretical prediction aligns well with experimental observations. semanticscholar.org

Q & A

Q. Key Spectral Data :

TechniqueSignature Peaks/FeaturesReference
¹H NMRδ 7.2–7.5 (aromatic H), δ 5.0 (diol)
FTIR3350 cm⁻¹ (O–H stretch)

Basic: What are the primary safety considerations and handling protocols for this compound in laboratory settings?

Answer:
Safety protocols are critical due to its carcinogenic potential (Category 2) and hepatotoxicity :

  • Handling : Use PPE (gloves, lab coats) and work in a fume hood.
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Exposure mitigation : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .
  • Waste disposal : Incinerate in compliance with hazardous waste regulations .

Advanced: How does the diastereoselectivity of multicomponent cascade reactions impact the synthesis of functionalized benzofuran derivatives?

Answer:
Diastereoselectivity in cascade reactions is influenced by steric and electronic factors. For example, chiral auxiliaries or asymmetric catalysts induce preferential formation of cis-diol stereoisomers . Key factors:

  • Substrate geometry : Bulky substituents favor axial chirality.
  • Reaction kinetics : Faster cyclization rates reduce racemization.
  • Catalytic control : Ru(II) complexes enhance enantiomeric excess (up to 90% ee) .

Case Study :
A Pd-catalyzed cycloisomerization of (Z)-enynols in glycerol yielded furans with >80% diastereomeric excess .

Advanced: What biomarkers are used to assess exposure to this compound, and how do they correlate with toxicological outcomes?

Answer:
Biomarkers identified in toxicological studies include:

  • Urinary metabolites : Glucuronide conjugates of this compound (detected via LC-MS) .
  • Liver enzymes : Elevated ALT/AST levels indicate hepatotoxicity .
  • DNA adducts : 8-hydroxy-2’-deoxyguanosine (8-OHdG) as a marker of oxidative DNA damage .
BiomarkerDetection MethodClinical RelevanceReference
Glucuronide conjugatesLC-MS/MSRenal excretion efficiency
8-OHdGELISACarcinogenic risk assessment

Advanced: In pharmacological studies, how can molecular docking simulations be applied to predict the interaction of this compound derivatives with target proteins?

Answer:
Molecular docking evaluates binding affinities and modes of action:

Protein preparation : Retrieve target structures (e.g., COX-2, PDB ID: 5KIR) and optimize protonation states.

Ligand preparation : Generate 3D conformers of derivatives using software like AutoDock Vina .

Docking parameters : Grid box centered on active sites; scoring functions (e.g., AMBER) rank binding poses.

Example : Docking of 3-amino-7-methoxy-N1-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide into COX-2 showed hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355, predicting anti-inflammatory activity .

Q. Key Output Metrics :

ParameterValue/ObservationReference
Binding affinityΔG = -9.2 kcal/mol
Interaction residuesArg120, Tyr355, His90

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.